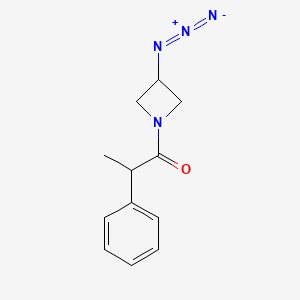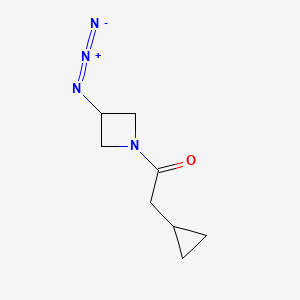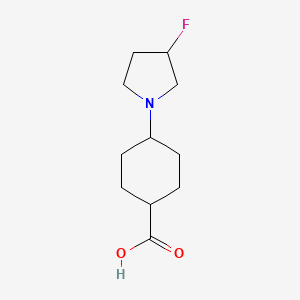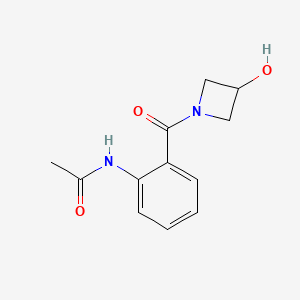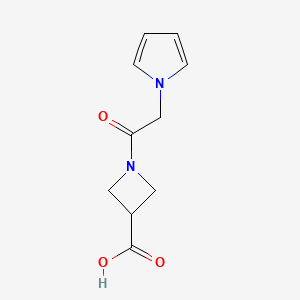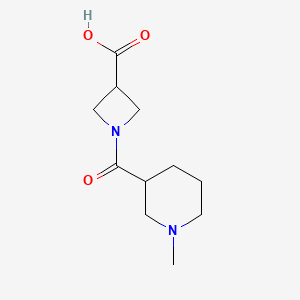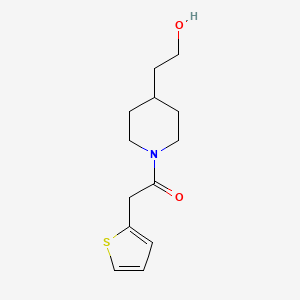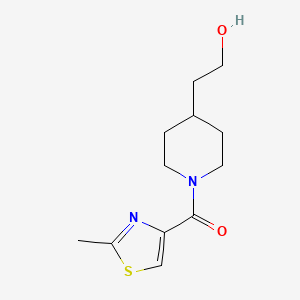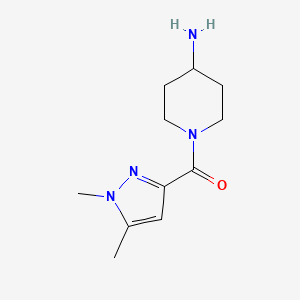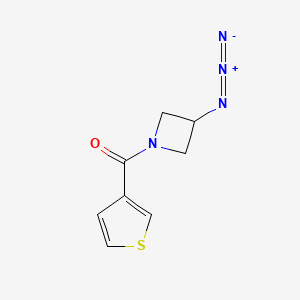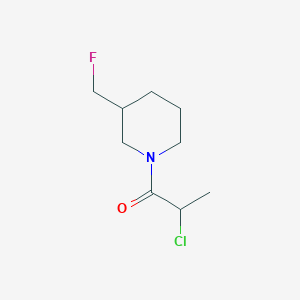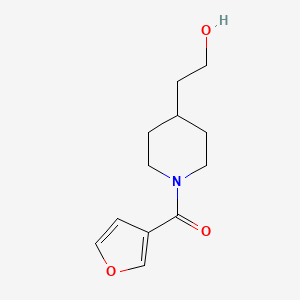
Furan-3-il(4-(2-hidroxietil)piperidin-1-il)metanona
Descripción general
Descripción
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, also known as FPEM, is a novel chemical compound that has gained significant attention in recent years due to its distinctive properties and potential applications in various fields of research and industry. The compound consists of a furan ring (furan-3-yl) attached to a piperidine moiety (4-(2-hydroxyethyl)piperidin-1-yl) via a methanone functional group.
Synthesis Analysis
The synthesis of FPEM involves the combination of furan, 2-hydroxyethylamine, and a suitable ketone precursor. Various methods, including cyclization, annulation, and multicomponent reactions, have been explored for the efficient preparation of substituted piperidines like FPEM . Further optimization of synthetic routes is essential to enhance yield and scalability.Aplicaciones Científicas De Investigación
Síntesis Farmacológica
Los derivados de piperidina, como la Furan-3-il(4-(2-hidroxietil)piperidin-1-il)metanona, son cruciales en la industria farmacéutica. Se utilizan para sintetizar más de veinte clases de fármacos, incluidos los alcaloides . La estructura del compuesto permite el desarrollo de nuevos medicamentos con posibles aplicaciones farmacológicas.
Diseño de Fármacos
La parte de piperidina es una característica común en muchos medicamentos. Su presencia en los compuestos puede conducir a importantes actividades biológicas, como efectos antibacterianos, antitumorales y antiinflamatorios . Esto la convierte en un componente valioso en el diseño de nuevos agentes terapéuticos.
Investigación de la Actividad Biológica
La investigación sobre la actividad biológica de los derivados de piperidina ha mostrado una amplia gama de usos potenciales. Estos compuestos se han estudiado por sus actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .
Metodología de Síntesis Química
La estructura del compuesto es beneficiosa para explorar nuevas metodologías de síntesis química. Se puede utilizar para estudiar reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina, que son importantes para crear moléculas biológicamente activas .
Investigación Antitumoral
Los derivados de piperidina se han evaluado por su actividad anticancerígena contra diferentes líneas celulares. Las características estructurales de compuestos como la this compound se pueden aprovechar para sintetizar moléculas con posibles propiedades anticancerígenas .
Estudios Antivirales y Antiproliferativos
Los compuestos con las partes de furano y piperidina han mostrado promesas en estudios antivirales y antiproliferativos. Se han probado para actividad in vitro contra virus como el Dengue y la Hepatitis C, así como contra varias líneas celulares cancerosas .
Mecanismo De Acción
Furan Derivatives
Furan derivatives have been found to possess various biological activities, such as antibacterial, antiviral, anti-inflammatory, anticancer, and more . The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals .
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Análisis Bioquímico
Biochemical Properties
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation of cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell proliferation and differentiation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been found to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity . Moreover, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity.
Metabolic Pathways
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its efficacy and function, with certain cellular compartments being more favorable for its activity.
Subcellular Localization
Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism.
Propiedades
IUPAC Name |
furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXREZXLWMJSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



